molecular formula C23H29N5O2S B2930324 N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040647-96-8

N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2930324
CAS No.: 1040647-96-8
M. Wt: 439.58
InChI Key: HCPZLXLBNYIPEZ-UHFFFAOYSA-N
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Description

N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is an organic compound belonging to the class of thioethers and amides. Its unique chemical structure combines features of pyridazine, piperazine, and cyclopropane, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available pyridazine derivatives, piperazine, and cyclopropanecarboxylic acid.

  • Key Reactions

    • Formation of the Thioether Linkage: : A nucleophilic substitution reaction where the pyridazine derivative is reacted with a thiol-containing piperazine compound.

    • Cyclopropane Incorporation: : Cyclopropanecarboxylic acid is then coupled using amide formation reactions, typically employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

  • Large-Scale Synthesis: : In an industrial setting, the synthesis would be optimized for scale, including adjustments in temperature, solvents, and purification techniques. Continuous flow chemistry may be employed for efficiency and safety.

Chemical Reactions Analysis

  • Oxidation: : This compound may undergo oxidation at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the carbonyl groups within the structure.

  • Substitution: : The benzylpiperazine moiety allows for various substitution reactions, potentially modifying the pharmacophore.

  • Reagents and Conditions

    • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    • Substitution: : Halogenated compounds under basic conditions.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Alcohols: : From reduction reactions.

  • Halogenated Derivatives: : From substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a model compound for studying thioether and amide chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential pharmaceutical applications due to its unique structural features.

  • Industry: : May be used in the development of new materials or as a synthetic intermediate.

Mechanism of Action

N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is thought to interact with biological targets through multiple pathways:

  • Molecular Targets: : Likely targets include enzymes or receptors due to its piperazine and pyridazine components.

  • Pathways Involved: : May modulate signaling pathways or enzyme activity by binding to active sites or interacting with cellular membranes.

Comparison with Similar Compounds

Unique Features

  • Thioether Linkage: : Distinguished by the presence of the thioether linkage which is less common in similar compounds.

  • Cyclopropane Ring: : Adds rigidity and affects the molecule's pharmacokinetic properties.

Similar Compounds

  • N-(6-(piperazin-1-yl)pyridazin-3-yl)cyclopropanecarboxamide: : Similar but lacks the benzyl group.

  • N-(4-(4-benzylpiperazin-1-yl)thio)benzamide: : Shares the thioether and benzylpiperazine moieties but differs in the core structure.

N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide represents an exciting frontier in medicinal chemistry with its multifaceted structural components and diverse applications.

Properties

IUPAC Name

N-[6-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2S/c29-22(28-14-12-27(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-21-11-10-20(25-26-21)24-23(30)19-8-9-19/h1-3,5-6,10-11,19H,4,7-9,12-17H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPZLXLBNYIPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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